1-(Perylen-3-yl)ethanone

Descripción general

Descripción

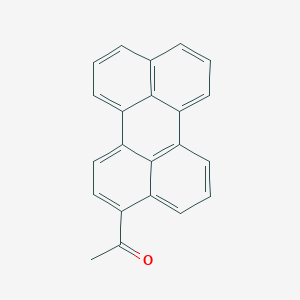

1-(Perylen-3-yl)ethanone is an organic compound with the molecular formula C22H14O. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and features an ethanone group attached to the perylene core. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Perylen-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of perylene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Perylen-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perylene-3-carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of the ethanone group can yield 1-(Perylen-3-yl)ethanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Perylene-3-carboxylic acid.

Reduction: 1-(Perylen-3-yl)ethanol.

Substitution: Halogenated perylene derivatives.

Aplicaciones Científicas De Investigación

Chemical Research

Synthesis Precursor

1-(Perylen-3-yl)ethanone serves as a precursor in the synthesis of more complex organic molecules. It is commonly utilized in organic synthesis as a building block due to its reactivity and ability to undergo various chemical transformations.

Photophysical Studies

The compound is employed as a probe in photophysical studies, where its fluorescence properties are exploited to understand energy transfer processes and molecular interactions. Its ability to absorb light and subsequently emit fluorescence makes it valuable in studying molecular dynamics in different environments.

Biological Applications

Fluorescent Marker

Due to its fluorescent characteristics, this compound is used in biological systems for imaging purposes. It aids in visualizing cellular structures and processes, enhancing the understanding of biological mechanisms at the molecular level.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of perylene derivatives, including this compound. For instance, derivatives such as 5-(perylen-3-ylethynyl)uracil exhibit significant antiviral activity against various viruses, including tick-borne encephalitis virus (TBEV) and influenza A virus (IVA) . The perylene moiety appears to play a crucial role in targeting the lipid membranes of enveloped viruses, thereby inhibiting their replication.

Medical Applications

Photodynamic Therapy (PDT)

this compound is being investigated for its potential use in photodynamic therapy. Its ability to generate reactive oxygen species upon light activation can be harnessed for therapeutic applications, particularly in treating certain types of cancers.

Fluorescent Imaging Techniques

In addition to PDT, this compound is explored as a fluorescent marker in imaging techniques within medical diagnostics. Its distinctive fluorescence allows for enhanced contrast in imaging modalities such as fluorescence microscopy.

Industrial Applications

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its role as an emissive material contributes to the efficiency and color purity of OLED devices.

Comparison with Related Compounds

To better understand the distinct applications of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Applications | Unique Features |

|---|---|---|---|

| Perylene-3,4,9,10-tetracarboxylic dianhydride | Structure | Pigments and dyes | Strong colorant properties |

| Perylene-3-carboxylic acid | Structure | Organic synthesis | Versatile building block |

| 1-(Perylen-3-yl)ethanol | Structure | Reduced form with different reactivity | Lower fluorescence efficiency |

Case Studies

-

Antiviral Efficacy Study

A study demonstrated that derivatives of 5-(perylen-3-ylethynyl)uracil showed potent antiviral activity against TBEV with EC50 values as low as 1 nM . This highlights the potential of perylene derivatives in developing antiviral therapeutics. -

Fluorescence Imaging Application

In a recent investigation into cellular imaging techniques, this compound was utilized to visualize cellular structures with high specificity due to its strong fluorescence emission . This application underscores its importance in biological research.

Mecanismo De Acción

The mechanism by which 1-(Perylen-3-yl)ethanone exerts its effects is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved are typically those associated with its interaction with light and subsequent energy transfer processes.

Comparación Con Compuestos Similares

1-(Perylen-3-yl)ethanone can be compared with other perylene derivatives such as:

Perylene-3,4,9,10-tetracarboxylic dianhydride: Known for its use in pigments and dyes.

Perylene-3-carboxylic acid: Utilized in organic synthesis and as a building block for more complex molecules.

1-(Perylen-3-yl)ethanol: A reduced form of this compound with different chemical properties.

The uniqueness of this compound lies in its specific functional group, which imparts distinct reactivity and photophysical characteristics, making it valuable for specialized applications.

Actividad Biológica

1-(Perylen-3-yl)ethanone is a compound characterized by its perylene moiety linked to an ethanone functional group, with the molecular formula C₁₈H₁₂O and a molecular weight of approximately 264.28 g/mol. This compound has garnered attention in various fields due to its unique electronic properties and potential biological activities, particularly in antiviral applications.

The structure of this compound consists of a stable polycyclic aromatic hydrocarbon core, which contributes to its photophysical characteristics. The synthesis of this compound can be achieved through several methods, including reactions involving perylene derivatives and various reagents under controlled conditions. These methods ensure the preservation of the compound's structural integrity while allowing for the exploration of its biological activities.

Antiviral Properties

Research indicates that this compound and its derivatives exhibit significant antiviral properties. In particular, studies have highlighted their effectiveness against viruses such as the influenza virus and hepatitis C virus. The mechanism of action appears to involve interaction with viral envelope lipids, which may inhibit viral infectivity .

Case Study: Antiviral Activity Against Tick-Borne Encephalitis Virus (TBEV)

A notable study investigated the antiviral activity of ramified derivatives of 5-(perylen-3-ylethynyl)uracil against TBEV. These compounds demonstrated remarkable efficacy with EC50 values in the nanomolar range (1 to 3 nM), showcasing the potential for developing perylene-based antiviral therapies .

Photodynamic Therapy Applications

The photophysical properties of this compound also make it a candidate for photodynamic therapy (PDT). In PDT, compounds are activated by light to produce reactive oxygen species that can selectively kill cancer cells. The ability of perylene derivatives to absorb light efficiently positions them as valuable agents in this therapeutic approach.

Interaction with Biological Systems

Studies have shown that this compound interacts with biological membranes and proteins, which is crucial for understanding its mechanism as an antiviral agent. For instance, certain derivatives have been found to inhibit viral replication by targeting essential viral components .

Comparative Analysis with Similar Compounds

To provide context regarding the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Perylene | Polycyclic Aromatic Hydrocarbon | Strong fluorescence; used in organic electronics |

| 1-(Phenanthren-3-yl)ethanone | Aromatic Ketone | Similar electronic properties; used in organic synthesis |

| Perylene Diimides | Perylene Derivative | Excellent electron acceptors; applications in photovoltaics |

| Perylene Tetracarboxylic Acid Diimide | Perylene Derivative | Used in organic semiconductors; high thermal stability |

The specific combination of photophysical properties and biological activities makes this compound distinct from other similar compounds, highlighting its versatility as a functional material in both electronics and biology.

Propiedades

IUPAC Name |

1-perylen-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O/c1-13(23)15-11-12-20-18-8-3-6-14-5-2-7-17(21(14)18)19-10-4-9-16(15)22(19)20/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLJMTMGJZKXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C2C3=CC=CC4=C3C(=CC=C4)C5=C2C1=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546920 | |

| Record name | 1-(Perylen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7415-79-4 | |

| Record name | 1-(Perylen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.